2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound characterized by its unique structural features and potential biological activities. It belongs to the class of benzazepine derivatives, which are known for their diverse pharmacological properties. The compound's molecular formula is , with a molecular weight of approximately 412.4 g/mol. Its structure includes a benzazepine core, methoxy groups, and an acetamide functional group, which are critical for its interaction with biological targets.
This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a benzazepine derivative. The compound is identified by its CAS number 1574327-31-3 and has been studied for its potential applications in medicinal chemistry due to its structural complexity and biological activity.
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves several key steps:
Challenges in synthesis may include controlling reaction conditions to prevent side reactions and achieving high yields of the desired product.
The molecular structure of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,5-dimethoxyphenyl)acetamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | 2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(2,5-dimethoxyphenyl)acetamide |
| InChI | InChI=1S/C22H24N2O6/c1-32(26)14-21(28)16(5-4-6-18(9)10)25(29)13(30)29/h4-11H,12-14H2,1H3,(H,25)(H,26)(H,27)(H,28) |
| InChI Key | LHYLUGCBFNWESU-UHFFFAOYSA-N |
The presence of multiple functional groups contributes to its chemical reactivity and potential interactions with biological systems.
The compound can undergo various chemical reactions:
Understanding these reactions is crucial for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action for 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,5-dimethoxyphenyl)acetamide involves several processes:
These interactions suggest that the compound could have therapeutic potential in various medical applications.
While specific physical properties such as melting point and boiling point are not well documented in available sources, general characteristics typical for similar compounds include:
The chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups like methoxy and acetamide.
The potential applications of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,5-dimethoxyphenyl)acetamide span various fields:
Further research is needed to fully elucidate its mechanisms of action and therapeutic potentials across different biological systems.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: